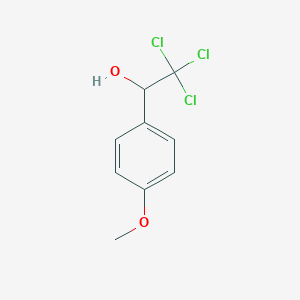

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMIPRIVNVYSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931845 | |

| Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14337-31-6 | |

| Record name | Benzenemethanol, 4-methoxy-alpha-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a significant derivative of the organochlorine pesticide methoxychlor. While this compound is not as extensively studied as its parent, its structural similarity to known endocrine-disrupting metabolites of methoxychlor warrants a detailed examination of its synthesis, physicochemical characteristics, and potential biological activity. This document synthesizes available data with established chemical principles to offer a thorough resource for researchers in toxicology, drug discovery, and environmental science. Particular emphasis is placed on its probable role as an endocrine modulator, a hypothesis supported by the well-documented estrogenic activity of related methoxychlor metabolites.

Introduction

This compound (CAS No. 14337-31-6) is a chlorinated aromatic alcohol. It is structurally related to methoxychlor, a pesticide that has garnered significant attention due to its proestrogenic properties.[1] The biological activity of methoxychlor is primarily attributed to its metabolic products, which can interact with estrogen receptors and disrupt normal endocrine function.[2] Given that this compound is a mono-hydroxylated derivative of methoxychlor, it is critical to understand its chemical behavior and biological implications. This guide aims to consolidate the known information and provide expert insights into the properties and potential applications of this compound in research settings.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not widely available in the peer-reviewed literature. However, based on its chemical structure and data from analogous compounds, we can estimate its key properties.

| Property | Value/Information | Source/Basis |

| CAS Number | 14337-31-6 | [3][4] |

| Molecular Formula | C₉H₉Cl₃O₂ | [3][4] |

| Molecular Weight | 255.53 g/mol | [3][4] |

| Appearance | Likely a solid at room temperature | Based on similar compounds |

| Melting Point | Not available (Predicted to be in the range of 70-90 °C) | Estimation based on related structures |

| Boiling Point | Not available (Predicted to be >250 °C at atmospheric pressure) | Estimation based on related structures |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. | General solubility of organochlorine compounds |

Synthesis and Spectroscopic Analysis

Proposed Synthetic Pathway: Grignard Reaction

A plausible and efficient method for the synthesis of this compound is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this case, 4-methoxyphenylmagnesium bromide would be reacted with chloral (trichloroacetaldehyde).

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Chloral (trichloroacetaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is usually indicated by a gentle refluxing of the ether. The mixture is stirred until the magnesium is consumed.

-

Reaction with Chloral: The Grignard reagent is cooled in an ice bath. A solution of chloral in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Predicted Spectroscopic Data

-

¹H NMR:

-

A singlet for the methoxy group protons (~3.8 ppm).

-

A doublet for the aromatic protons ortho to the methoxy group (~6.9 ppm).

-

A doublet for the aromatic protons meta to the methoxy group (~7.3 ppm).

-

A singlet for the benzylic proton (~5.0 ppm).

-

A broad singlet for the hydroxyl proton (variable chemical shift).

-

-

¹³C NMR:

-

A signal for the methoxy carbon (~55 ppm).

-

Signals for the aromatic carbons (114-160 ppm).

-

A signal for the benzylic carbon (~85 ppm).

-

A signal for the trichloromethyl carbon (~103 ppm).

-

-

IR Spectroscopy:

-

A broad O-H stretching band (~3400 cm⁻¹).

-

C-H stretching bands for the aromatic and methoxy groups (~2850-3100 cm⁻¹).

-

C=C stretching bands for the aromatic ring (~1610 and 1510 cm⁻¹).

-

A strong C-O stretching band for the ether (~1250 cm⁻¹) and alcohol (~1050 cm⁻¹).

-

A C-Cl stretching band (~700-800 cm⁻¹).

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z 254 (with isotopic peaks for chlorine).

-

Fragmentation would likely involve the loss of the trichloromethyl group and other characteristic fragments of the methoxyphenyl ethanol moiety.

-

Biological Activity and Mechanism of Action

Endocrine Disruption: An Estrogenic Metabolite

The primary biological significance of this compound lies in its probable role as an endocrine-disrupting chemical (EDC). The parent compound, methoxychlor, is known to be a proestrogen, meaning it requires metabolic activation to exert its estrogenic effects.[5] This activation primarily involves O-demethylation to form hydroxylated metabolites that can bind to estrogen receptors (ERs).[6]

Given its structure as a mono-demethylated and hydroxylated analog of methoxychlor, this compound is highly likely to possess estrogenic activity. Research on various methoxychlor metabolites has shown that the presence of a phenolic hydroxyl group is crucial for binding to ERα and ERβ.[7]

Postulated Mechanism of Action

The estrogenic activity of this compound is expected to be mediated through its interaction with estrogen receptors, primarily ERα and ERβ. The binding of this ligand to the receptor would initiate a cascade of molecular events, leading to changes in gene expression that are typically regulated by endogenous estrogens like 17β-estradiol.

Figure 2: Proposed Synthesis Workflow

Toxicological Profile

The toxicological profile of this compound has not been specifically determined. However, based on its relationship with methoxychlor and its metabolites, it is prudent to handle this compound with care, assuming potential reproductive and developmental toxicity due to its likely endocrine-disrupting properties. High doses may also lead to neurotoxic effects, similar to the parent compound methoxychlor.[1]

Applications in Research and Drug Development

-

Endocrine Disruptor Screening: this compound can serve as a reference compound in in vitro and in vivo assays designed to screen for estrogenic activity of environmental chemicals.[2]

-

Structure-Activity Relationship (SAR) Studies: As a specific metabolite of methoxychlor, this compound is valuable for SAR studies aimed at understanding the structural requirements for estrogen receptor binding and activation.

-

Drug Discovery: While its estrogenic properties may be a liability, understanding the interaction of such molecules with nuclear receptors can inform the design of selective receptor modulators for therapeutic applications.

Conclusion

This compound is a chemical of significant interest due to its close structural and likely biological relationship to the proestrogenic pesticide methoxychlor. Although specific experimental data on its physicochemical and toxicological properties are scarce, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the chemical and biological profile of this compound, which will be crucial for a comprehensive understanding of the environmental and health impacts of methoxychlor and its derivatives.

References

- Shelby, M. D., Newbold, R. R., Tully, D. B., Chae, K., & Davis, V. L. (1996). Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays. Environmental Health Perspectives, 104(12), 1296–1300.

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methoxychlor. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Gaido, K. W., Leonard, L. S., Lovell, S., Gould, J. C., Baba, D., Portier, C. J., & McDonnell, D. P. (1999). Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta. Endocrinology, 140(12), 5746–5753.

- Bulger, W. H., Muccitelli, R. M., & Kupfer, D. (1978). Studies on the in vivo and in vitro estrogenic activities of methoxychlor and its metabolites. Role of hepatic mono-oxygenase in methoxychlor activation. Biochemical Pharmacology, 27(20), 2417–2423.

- Cummings, A. M. (1997). Methoxychlor as a model for environmental estrogens. Critical Reviews in Toxicology, 27(4), 367–379.

- Klotz, D. M., Beckman, B. S., Derr, S. M., & Arnold, S. F. (2000). Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles. Environmental Health Perspectives, 108(7), 637–643.

- Gaido, K. W., Maness, S. C., McDonnell, D. P., Dehal, S. S., Kupfer, D., & Safe, S. (2000). Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies. Molecular Pharmacology, 58(5), 852–858.

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2,2-trichloro-1-4-methoxyphenylethan-1-ol [sytracks.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Methoxychlor as a model for environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (CAS 14337-31-6): A Key Intermediate and Potential Metabolite

This technical guide provides a comprehensive overview of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a significant chemical intermediate in the synthesis of the organochlorine pesticide methoxychlor. For researchers, scientists, and professionals in drug development, understanding the synthesis, properties, and biological context of this molecule is crucial for evaluating its potential impact and utility. This document synthesizes available technical data, outlines relevant experimental protocols, and discusses the compound's role within the broader context of methoxychlor's metabolism and toxicological profile.

Introduction and Chemical Identity

This compound, with the CAS number 14337-31-6, is a chlorinated aromatic alcohol. Its primary significance in the scientific literature and industrial chemistry stems from its role as a direct precursor in the production of methoxychlor, a pesticide developed as an alternative to DDT. While methoxychlor itself is now largely obsolete in many parts of the world due to concerns about its endocrine-disrupting activities, the study of its synthetic intermediates and metabolic byproducts remains relevant for toxicological and environmental research.[1][2]

The molecular structure of this compound features a central ethanol backbone with a trichloromethyl group at the 2-position and a 4-methoxyphenyl group at the 1-position. This structure is foundational to its chemical reactivity and its eventual transformation into the symmetric methoxychlor molecule.

Physicochemical Properties

While comprehensive, experimentally verified physicochemical data for this specific intermediate is not widely published, its basic properties can be summarized as follows. Further experimental validation is recommended for any critical applications.

| Property | Value | Source |

| CAS Number | 14337-31-6 | [3] |

| Molecular Formula | C₉H₉Cl₃O₂ | [3] |

| Molecular Weight | 255.53 g/mol | [3] |

| Appearance | Likely a solid at room temperature, based on similar compounds. | Inferred |

| Solubility | Expected to be soluble in organic solvents and have low solubility in water. | [4] |

Synthesis and Mechanism

The synthesis of this compound is a key step in the commercial production of methoxychlor. The overall process involves the reaction of chloral (trichloroacetaldehyde) or its hydrate with anisole (methoxybenzene) in the presence of an acid catalyst.[1] This reaction is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts-type hydroxyalkylation.

Caption: Synthetic pathway from chloral and anisole to methoxychlor via the intermediate this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, generalized protocol based on the known chemistry for the synthesis of methoxychlor and its intermediates.[1] Optimization would be required for specific laboratory conditions.

Materials:

-

Anhydrous chloral (or chloral hydrate)

-

Anisole

-

Concentrated sulfuric acid (or another suitable acid catalyst)

-

Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous chloral (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.

-

Add anisole (1.0-1.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent unwanted side reactions or polymerization.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient, to isolate this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet or doublet for the benzylic proton (CH-OH), a singlet for the methoxy group protons (-OCH₃), and doublets for the aromatic protons on the para-substituted phenyl ring. The hydroxyl proton (-OH) may appear as a broad singlet.

-

¹³C NMR: Resonances would be expected for the trichloromethyl carbon (-CCl₃), the benzylic carbon (CH-OH), the methoxy carbon (-OCH₃), and the aromatic carbons.

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the trichloromethyl group and fragments corresponding to the methoxyphenyl moiety. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this and related compounds.[10][11][12]

Infrared (IR) Spectroscopy:

-

Key absorption bands would be expected for the hydroxyl group (O-H stretch, broad), C-H stretches (aromatic and aliphatic), C-O stretches (ether and alcohol), and C-Cl stretches.

Workflow for Analytical Characterization

Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.

Biological Context and Toxicological Implications

The primary interest in the biological activity of this compound is linked to its role as a potential metabolite of methoxychlor. The metabolism of methoxychlor is a critical factor in its toxicological profile, as the parent compound is considered a proestrogen, requiring metabolic activation to exert its endocrine-disrupting effects.[1][13]

The metabolic activation of methoxychlor proceeds primarily through O-demethylation by cytochrome P450 enzymes in the liver, leading to mono- and bis-hydroxylated metabolites that are estrogenic.[13] While this compound is a synthetic precursor, its structural similarity to metabolic intermediates suggests it could also be formed in vivo or possess similar biological activities.

Caption: Simplified metabolic activation pathway of methoxychlor to its estrogenic metabolites.

Current Knowledge Gaps and Future Research Directions

For drug development professionals, this represents a critical knowledge gap. Future research should aim to:

-

Conduct in vitro receptor binding assays to determine if this compound can bind to and activate estrogen receptors.

-

Perform cell-based reporter gene assays to quantify its potential estrogenic or anti-estrogenic activity.

-

Evaluate its metabolic stability in liver microsomes to understand its potential persistence and further transformation in a biological system.

-

Undertake preliminary in vivo toxicological studies in animal models to assess its acute and chronic effects.

Conclusion

This compound is a compound of significant interest due to its central role in the synthesis of methoxychlor and its potential as a biologically active metabolite. This guide has provided a framework for understanding its synthesis, analytical characterization, and the critical need for further research into its biological and toxicological properties. For scientists in environmental science, toxicology, and drug development, a thorough understanding of such intermediates is essential for a complete risk assessment of related compounds and for the potential discovery of new molecules with unique biological activities.

References

-

ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

-

Toxicological profile for methoxychlor - Agency for Toxic Substances and Disease Registry | ATSDR . Agency for Toxic Substances and Disease Registry. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Methoxychlor - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]

-

7. ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]

-

Methoxychlor induces estrogen-like alterations of behavior and the reproductive tract in the female rat and hamster: effects on sex behavior, running wheel activity, and uterine morphology - PubMed . PubMed. [Link]

-

Methoxychlor - EZGC Method Translator . Restek. [Link]

-

(PDF) Development of a validated high performance liquid chromatography assay for the detection and quantification of methoxychlor and its mono- and bis-hydroxy metabolites from ovarian follicle culture media - ResearchGate . ResearchGate. [Link]

-

Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats . PubMed. [Link]

-

solution. The oil bath is then heated to 135° and a slow current of gas is admitted. The mixture boils vigorously, but the alcohol is returned by the refluxing device whereas the - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Methoxychlor | EPA . U.S. Environmental Protection Agency. [Link]

-

Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements . Agilent Technologies. [Link]

-

2,2,2-Trichloro-1-methoxyethanol | C3H5Cl3O2 | CID 86694 - PubChem . PubChem. [Link]

-

2,2,2-Trichloroethanol - Wikipedia . Wikipedia. [Link]

-

Confirmation of Pesticides by GC/MS/MS - USDA Food Safety and Inspection Service . U.S. Department of Agriculture. [Link]

-

An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine . Arkivoc. [Link]

-

Ethanol, 2,2,2-trichloro- - the NIST WebBook . NIST. [Link]

-

2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company . The Good Scents Company. [Link]

-

Table 7-2, Analytical Methods for Determining Methoxychlor in Environmental Samples . National Center for Biotechnology Information. [Link]

-

2-(4-Methoxyphenyl)ethanol - the NIST WebBook . NIST. [Link]

-

14337-31-6| Chemical Name : this compound | Pharmaffiliates . Pharmaffiliates. [Link]

-

Ethanol, 2,2,2-trichloro- - the NIST WebBook . NIST. [Link]

-

Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes - PMC - PubMed Central . PubMed Central. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]

-

2-(4-Methoxyphenyl)ethanol - the NIST WebBook . NIST. [Link]

-

2,2,2-Trichloro-1-ethoxy ethanol - the NIST WebBook . NIST. [Link]

-

1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem . PubChem. [Link]

-

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol - 1737-27-5, C9H9F3O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . ChemSynthesis. [Link]

-

Effects of Methoxychlor and 2,2-bis (p-Hydroxyphenyl)-1,1,1-Trichloroethane on Cytochrome P450 Enzyme Activities in Human and Rat Livers - ResearchGate . ResearchGate. [Link]

-

PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methoxychlor - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

-

Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - MDPI . MDPI. [Link]

-

In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities - ResearchGate . ResearchGate. [Link]

-

Trichloroethanol | C2H3Cl3O | CID 8259 - PubChem - NIH . PubChem. [Link]

-

Toxicological evaluations - Inchem.org . INCHEM. [Link]

Sources

- 1. HEALTH EFFECTS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methoxychlor induces estrogen-like alterations of behavior and the reproductive tract in the female rat and hamster: effects on sex behavior, running wheel activity, and uterine morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-DICHLOROETHANOL(598-38-9) 1H NMR [m.chemicalbook.com]

- 6. Ethanol, 2,2,2-trichloro- [webbook.nist.gov]

- 7. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]

- 8. Ethanol, 2,2,2-trichloro- [webbook.nist.gov]

- 9. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]

- 10. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. ez.restek.com [ez.restek.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

A Comprehensive Technical Guide to the Synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

This document provides an in-depth technical guide for the synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (CAS No: 14337-31-6), a key chemical intermediate.[1] This guide is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction and Strategic Overview

This compound is a trichlorocarbinol derivative of significant interest in synthetic chemistry. Its structure is closely related to the core of compounds like methoxychlor, a historically significant insecticide.[2][3][4] The synthesis of this target molecule is a classic example of electrophilic aromatic substitution, specifically the acid-catalyzed condensation of an activated aromatic ring with a highly electrophilic carbonyl compound.

The primary strategy discussed herein involves the reaction of anisole (methoxybenzene) with chloral (trichloroacetaldehyde) or its stable hydrate form. Anisole serves as the electron-rich nucleophile, activated by the electron-donating methoxy group, while chloral provides the electrophilic carbon center, heavily influenced by the three electron-withdrawing chlorine atoms. The choice of catalyst, typically a strong protic acid like sulfuric acid, is critical for activating the carbonyl group of chloral and facilitating the electrophilic attack.[3]

This guide will elucidate the underlying reaction mechanism, provide a detailed and validated experimental protocol, and offer insights into the critical parameters that govern the reaction's success, yield, and purity.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director. Due to significant steric hindrance at the ortho positions from both the methoxy group and the bulky trichloromethyl group of the electrophile, the substitution occurs almost exclusively at the para position.

The key mechanistic steps are as follows:

-

Activation of the Electrophile: The carbonyl oxygen of chloral is protonated by the strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, creating a highly reactive oxonium ion.

-

Nucleophilic Attack: The electron-rich π-system of the anisole ring attacks the activated carbonyl carbon. The attack occurs at the para position, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Rearomatization: A proton is eliminated from the carbon atom bearing the new substituent, and the aromaticity of the ring is restored. The catalyst (H⁺) is regenerated in this step, completing the catalytic cycle.

This sequence directly yields the desired product, this compound. It is crucial to note that under more forcing conditions (e.g., higher temperatures or prolonged reaction times), this alcohol can undergo acid-catalyzed dehydration to form a carbocation, which can then react with a second molecule of anisole to form the bis-substituted product, 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane (methoxychlor).[2][3] Therefore, careful control of reaction parameters is essential to isolate the target mono-alkanol.

Mechanism Diagram

Sources

A-Z Guide to the Molecular Structure of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

This technical guide provides a comprehensive analysis of the molecular structure of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (TCMPE), a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in related fields, offering in-depth insights into the synthesis and structural elucidation of this molecule through modern analytical techniques.

Introduction and Significance

This compound is a halogenated aromatic alcohol. Its structure, featuring a trichloromethyl group attached to a benzylic carbon and a para-substituted methoxybenzene ring, presents a unique combination of steric and electronic properties. Understanding its precise molecular architecture is fundamental for predicting its reactivity, metabolic fate, and potential biological activity. This guide will walk through a logical, evidence-based workflow to confirm its structure, from synthesis to multi-faceted spectroscopic analysis.

Synthesis Pathway: A Deliberate Approach

The synthesis of TCMPE is most effectively achieved via a Grignard reaction. This classic organometallic approach is chosen for its reliability and high yield in forming carbon-carbon bonds.

Rationale for Synthesis Choice: The Grignard reaction allows for the nucleophilic addition of the 4-methoxyphenyl group to the electrophilic carbonyl carbon of chloral (trichloroacetaldehyde). This targeted approach is superior to other potential methods due to its specificity and the ready availability of the starting materials.

Experimental Protocol: Synthesis of TCMPE

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert argon atmosphere, magnesium turnings are reacted with 4-bromoanisole in anhydrous diethyl ether to form 4-methoxyphenylmagnesium bromide.

-

Nucleophilic Addition: The flask is cooled to 0°C in an ice bath. A solution of anhydrous chloral in diethyl ether is added dropwise to the Grignart reagent with constant stirring. The reaction is highly exothermic and temperature control is crucial to prevent side reactions.

-

Aqueous Workup: After the addition is complete, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. This step protonates the intermediate alkoxide to yield the desired alcohol.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Structural Elucidation Workflow

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure of TCMPE.[1] Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Caption: Workflow for the synthesis and structural confirmation of TCMPE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For TCMPE, both ¹H and ¹³C NMR are employed.

Causality in Experimental Choices: Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent ability to dissolve the analyte and its single, well-defined solvent peak in the ¹³C spectrum, which does not interfere with the analyte's signals. Tetramethylsilane (TMS) is used as an internal standard to calibrate the chemical shift scale to 0 ppm.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| ~7.4 | 2H | Doublet | Aromatic (ortho-H) |

| ~6.9 | 2H | Doublet | Aromatic (meta-H) |

| ~5.1 | 1H | Singlet | CH-OH |

| ~3.8 | 3H | Singlet | OCH₃ |

| ~2.5 (broad) | 1H | Singlet | OH |

Interpretation:

-

The two doublets in the aromatic region (~7.4 and ~6.9 ppm) are characteristic of a 1,4-disubstituted (para) benzene ring.

-

The singlet at ~5.1 ppm corresponds to the benzylic proton, which is adjacent to the hydroxyl group and the trichloromethyl group. It appears as a singlet because there are no protons on the adjacent carbon.

-

The singlet at ~3.8 ppm is indicative of the three equivalent protons of the methoxy group.

-

A broad singlet, which may vary in chemical shift, corresponds to the hydroxyl proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-OCH₃ (Aromatic) |

| ~130 | Quaternary C (Aromatic) |

| ~128 | CH (Aromatic) |

| ~114 | CH (Aromatic) |

| ~104 | CCl₃ |

| ~85 | CH-OH |

| ~55 | OCH₃ |

Interpretation:

-

The spectrum shows the expected number of carbon signals.

-

The signal at ~104 ppm is highly characteristic of a carbon atom bonded to three chlorine atoms.

-

The signal at ~85 ppm corresponds to the carbon atom bearing the hydroxyl group.

-

The remaining signals are consistent with a para-substituted methoxybenzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[1]

Experimental Protocol: A thin film of the purified compound is prepared on a salt plate (NaCl or KBr) for analysis.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 (broad) | Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₃) |

| ~1610, ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1030 | Strong | C-O stretch (alcohol) |

| 850-750 | Strong | C-Cl stretch (trichloromethyl) |

Interpretation: The presence of a strong, broad absorption band in the 3600-3200 cm⁻¹ region is definitive evidence for the hydroxyl group. The other absorption bands corroborate the presence of the aromatic ring, the ether linkage, and the carbon-chlorine bonds, consistent with the proposed structure of TCMPE.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for this volatile compound.[2]

Rationale for Technique: Electron Ionization (EI) is chosen as the ionization method due to its ability to produce a characteristic and reproducible fragmentation pattern, which acts as a molecular fingerprint.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 254, 256, 258, reflecting the isotopic distribution of the three chlorine atoms (³⁵Cl and ³⁷Cl). The molecular formula is C₉H₉Cl₃O₂.[3]

-

Major Fragments:

-

[M - CCl₃]⁺: Loss of the trichloromethyl radical, resulting in a prominent peak at m/z 137, corresponding to the stable 4-methoxybenzyl cation.

-

[CCl₃]⁺: A peak corresponding to the trichloromethyl cation at m/z 117, 119, 121.

-

The observation of the correct molecular ion peak cluster and the logical fragmentation pattern provides strong confirmation of the molecular weight and the key structural components of TCMPE.

Conclusion

The combined, corroborative evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous confirmation of the molecular structure of this compound. The strategic synthesis via a Grignard reaction followed by a systematic, multi-technique analytical workflow represents a robust and self-validating methodology for the characterization of novel organic compounds. This guide serves as a template for the rigorous structural elucidation required in modern chemical research and development.

References

-

Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3). Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16150, 2,2,2-Trichloro-1-phenylethanol. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2,2,2-trichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

physical and chemical properties of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

An In-depth Technical Guide to 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 14337-31-6). Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights. It covers the compound's structure, synthesis, reactivity—with a focus on the Jocic reaction—and detailed analytical methodologies. While direct experimental data for this specific molecule is sparse in published literature, this guide leverages data from structurally analogous compounds to provide robust predictions and reasoned protocols, establishing a foundational resource for its study and application.

Introduction and Chemical Identity

This compound is a member of the trichloromethyl carbinol family of organic compounds. Its structure is characterized by a central ethanol backbone substituted with a trichloromethyl group on one carbon and a 4-methoxyphenyl (p-anisyl) group on the other. This unique combination of a bulky, electron-withdrawing trichloromethyl group and an electron-donating methoxy-substituted aromatic ring imparts specific reactivity and properties.

Trichloromethyl carbinols are valuable synthetic intermediates, primarily because the trichloromethyl group can be readily transformed into other functionalities, such as carboxylic acids.[1][2] The presence of the methoxyphenyl moiety makes this particular compound a relevant subject for studies in medicinal chemistry and materials science, where this functional group is frequently employed to modulate biological activity and physical properties.

Synonyms:

-

p-Methoxy-α-(trichloromethyl)benzyl Alcohol[3]

-

α-(Trichloromethyl)-p-anisyl Alcohol[3]

-

1,1,1-Trichloro-2-hydroxy-2-(4-methoxyphenyl)ethane[3]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. While some data is sourced directly, properties such as melting point and solubility are predicted based on trends observed in structurally similar compounds, such as 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol and 2-(4-methoxyphenyl)ethanol.[4]

| Property | Value | Source / Rationale |

| CAS Number | 14337-31-6 | [3] |

| Molecular Formula | C₉H₉Cl₃O₂ | [3] |

| Molecular Weight | 255.53 g/mol | [5] |

| Appearance | Predicted: White to off-white solid | Based on analogs like dichlorophen.[4] |

| Melting Point | Predicted: ~75-85 °C | Analogy to dichlorophen (m.p. 78.5-79.5 °C).[4] |

| Boiling Point | Decomposes upon heating | Trichloromethyl carbinols are often thermally unstable. |

| Solubility | Predicted: Soluble in most organic solvents (e.g., acetone, ethyl acetate, dichloromethane, THF); sparingly soluble in water. | Based on the properties of dichlorophen.[4] |

Synthesis Protocol

The synthesis of this compound is most effectively achieved via the addition of the trichloromethyl anion to 4-methoxybenzaldehyde (anisaldehyde). The trichloromethyl anion can be generated in situ from chloroform with a strong base, or more conveniently and with higher yields for electron-rich aldehydes, from the decarboxylation of sodium trichloroacetate.[6][7]

Workflow: Synthesis from Anisaldehyde

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology

Rationale: This protocol utilizes sodium trichloroacetate in DMSO. For electron-rich aldehydes like 4-methoxybenzaldehyde, this method avoids the competing Cannizzaro reaction that can be problematic when using chloroform and a strong base like potassium hydroxide.[7]

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (13.6 g, 100 mmol) and dimethyl sulfoxide (DMSO, 100 mL). Stir until the aldehyde is fully dissolved.

-

Reagent Addition: Add sodium trichloroacetate (27.8 g, 150 mmol, 1.5 equivalents) to the solution in one portion.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 20-40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Quenching and Extraction: Once the starting material is consumed, pour the reaction mixture into a 1 L separatory funnel containing 400 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.

Spectroscopic and Analytical Characterization

No complete, experimentally verified spectra for this compound are currently available in major databases. The following characterization data is predicted based on fundamental principles of spectroscopy and analysis of closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 7.40 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the carbinol-bearing carbon. Their chemical shift is downfield due to the deshielding effect of the aromatic ring and proximity to the electron-withdrawing carbinol group.

-

δ 6.95 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the carbinol group and ortho to the methoxy group. These are shifted upfield due to the electron-donating effect of the methoxy group.

-

δ 5.15 (s, 1H): The benzylic proton on the carbinol carbon (C-1). This signal is expected to be a singlet due to the absence of adjacent protons. Its significant downfield shift is caused by the adjacent oxygen and the three chlorine atoms.

-

δ 3.85 (s, 3H): The methyl protons of the methoxy group. This is a characteristic singlet in this region.

-

δ 2.5-3.5 (br s, 1H): The hydroxyl proton. This peak is often broad and its chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ 160.5: Aromatic carbon attached to the methoxy group (C4).

-

δ 129.0: Aromatic carbons ortho to the carbinol group (C2, C6).

-

δ 128.0: Quaternary aromatic carbon attached to the carbinol group (C1).

-

δ 114.5: Aromatic carbons meta to the carbinol group (C3, C5).

-

δ 104.0: Trichloromethyl carbon (-CCl₃). This carbon experiences significant deshielding from the three chlorine atoms.

-

δ 85.0: The carbinol carbon (-CHOH-). Its shift is influenced by both the attached hydroxyl group and the aromatic ring.

-

δ 55.5: Methoxy methyl carbon (-OCH₃).

-

Infrared (IR) Spectroscopy

-

Predicted Major Absorption Bands (cm⁻¹):

-

3400-3500 (broad): O-H stretching vibration of the alcohol.

-

3050-3100 (medium): Aromatic C-H stretching.

-

2850-2950 (medium): Aliphatic C-H stretching (from the methoxy group).

-

1610, 1510, 1460 (strong): Aromatic C=C ring stretching vibrations.

-

1250 (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

1030 (strong): Symmetric C-O-C stretching.

-

750-850 (strong): C-Cl stretching vibrations.

-

Mass Spectrometry (MS)

-

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z 254/256/258 is expected due to the facile cleavage of the C-C bond adjacent to the trichloromethyl group. The isotopic pattern of three chlorine atoms would be characteristic.

-

[M - CCl₃]⁺ (m/z 137): This would likely be the base peak, resulting from the loss of the trichloromethyl radical. This fragment corresponds to the stable 4-methoxybenzyl cation.

-

[M - H₂O]⁺: Loss of water from the molecular ion.

-

m/z 107: Loss of formaldehyde (CH₂O) from the m/z 137 fragment.

-

m/z 77: Loss of CO from the m/z 107 fragment, corresponding to the phenyl cation.

-

m/z 117/119/121: The trichloromethyl cation (CCl₃⁺) may also be observed.

-

Proposed Analytical Method: GC-MS

Rationale: The compound is expected to be sufficiently volatile and thermally stable for gas chromatography, which offers excellent separation and definitive identification when coupled with mass spectrometry.

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injection: Splitless injection at 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

Chemical Reactivity and Synthetic Applications

The primary site of reactivity in this compound is the trichloromethyl carbinol moiety. This functional group is a key precursor in the Jocic reaction (also known as the Jocic-Reeve reaction), which transforms it into an α-substituted carboxylic acid.[2]

The Jocic Reaction

Mechanism: The reaction proceeds through a dichloroepoxide intermediate. In the presence of a base (e.g., NaOH), the alcohol is deprotonated, which then displaces one of the chlorine atoms to form a transient gem-dichloroepoxide. This strained epoxide is then opened by a nucleophile via an Sₙ2 attack on the benzylic carbon, leading to inversion of stereochemistry if the center is chiral. Subsequent hydrolysis of the remaining dichloromethyl group yields the carboxylic acid.[1]

Sources

- 1. Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction [acswebcontent.acs.org]

- 2. Jocic reaction - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. 2,2,2-trichloro-1-4-methoxyphenylethan-1-ol [sytracks.com]

- 6. Trichloromethyl carbinol synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (HPTE)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the biological activity of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a principal and highly active metabolite of the organochlorine pesticide Methoxychlor. Commonly known as HPTE, this compound is a potent endocrine-disrupting chemical (EDC). Its significance lies in the fact that the proestrogenic parent compound, Methoxychlor, requires metabolic activation to exert its primary biological effects.[1][2] This guide elucidates the mechanisms of action of HPTE, focusing on its interactions with nuclear hormone receptors. We detail its strong estrogenic activity as an agonist for Estrogen Receptor α (ERα) and its complex role as an antagonist for Estrogen Receptor β (ERβ) and the Androgen Receptor (AR).[3][4] Furthermore, this document provides field-proven, step-by-step protocols for key in vitro assays—the Yeast Estrogen Screen (YES) and an Androgen Receptor Competitive Binding Assay—to enable researchers to reliably assess these activities. Quantitative data are summarized for direct comparison, and key pathways are visualized to facilitate a deeper understanding of HPTE's molecular toxicology. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, endocrine disruption, and environmental health sciences.

Introduction: From Pro-Pesticide to Potent Endocrine Disruptor

The environmental pesticide Methoxychlor (MXC) was long recognized for its estrogenic effects, leading to reproductive and developmental toxicity.[5][6] However, early in vitro studies revealed that Methoxychlor itself is a relatively weak ligand for the estrogen receptor.[6] This observation led to the critical discovery that MXC is a pro-estrogen, requiring metabolic activation by the body to produce its more potent derivatives.[2]

The primary pathway for this activation is hepatic O-demethylation, a reaction catalyzed by microsomal monooxygenase systems (cytochrome P450 enzymes).[2] This process removes a methyl group from one of the methoxy moieties of the parent compound, yielding this compound, or HPTE.[2][7] This structural change is fundamental to its biological activity, transforming a weak environmental agent into a potent endocrine disruptor with significantly higher affinity for hormone receptors.[4][6]

Caption: Metabolic conversion of Methoxychlor to its active metabolite, HPTE.

Section 1: Primary Biological Activity - Endocrine Disruption

The endocrine system's reliance on a delicate balance of hormonal signaling makes it particularly vulnerable to disruption by exogenous chemicals. HPTE's biological activity is primarily characterized by its ability to interfere with the signaling pathways of steroid hormones, specifically estrogens and androgens. This is achieved through direct interaction with their cognate nuclear receptors.

Estrogenic Activity: A Potent ERα Agonist and ERβ Antagonist

HPTE is a potent estrogen receptor agonist, particularly for the alpha isoform (ERα).[3][4] Upon entering a cell, HPTE binds to ERα in the cytoplasm. This binding event induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. Inside the nucleus, the HPTE-ERα complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, mimicking the action of the natural hormone, 17β-estradiol (E2).[8] This agonistic action is responsible for many of the adverse estrogenic effects observed in vivo, such as uterine hypertrophy.[6]

Intriguingly, HPTE displays a different mode of action on Estrogen Receptor β (ERβ), where it acts as an antagonist.[3] This dual activity—acting as an agonist for one receptor subtype and an antagonist for another—highlights the compound's complexity and makes it a subject of significant research interest.

Caption: Agonistic action of HPTE on the Estrogen Receptor α (ERα) pathway.

Protocol: Yeast Estrogen Screen (YES) Assay

The YES assay is a robust, sensitive, and cost-effective in vitro method for screening chemicals for estrogenic activity.[9][10] It utilizes genetically modified Saccharomyces cerevisiae yeast that co-expresses the human estrogen receptor (hERα) and a reporter gene construct (e.g., lacZ) under the control of EREs.[9][11] Binding of an estrogenic ligand like HPTE to the hERα activates transcription of the lacZ gene, producing the enzyme β-galactosidase. This enzyme then cleaves a chromogenic substrate, such as Chlorophenol red-β-D-galactopyranoside (CPRG), resulting in a color change (from yellow to red) that can be quantified spectrophotometrically.[9][11]

Step-by-Step Methodology:

-

Yeast Culture Preparation:

-

Inoculate a single colony of the recombinant yeast strain into appropriate growth medium.

-

Incubate overnight at 30°C with shaking until the culture reaches an optical density (OD600) corresponding to the logarithmic growth phase.[11]

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of the test compound (HPTE), a positive control (17β-estradiol), and a negative control (vehicle, e.g., DMSO) in a 96-well microtiter plate.[11] Allow the solvent to evaporate completely in a sterile environment.

-

-

Inoculation and Incubation:

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength appropriate for the cleaved substrate (e.g., 570 nm for CPRG).

-

A significant color change in the wells containing HPTE, relative to the negative control, indicates estrogenic activity.

-

-

Causality and Controls:

-

Positive Control (17β-estradiol): Essential to validate that the yeast reporter system is responsive.

-

Negative Control (Vehicle): Establishes the baseline response and ensures that the solvent does not induce a signal.

-

Dose-Response Curve: Testing serial dilutions is critical for determining the potency (e.g., EC50 value) of the compound.[11]

-

Anti-Androgenic Activity

In addition to its estrogenic properties, HPTE is also a known antagonist of the Androgen Receptor (AR).[4] The mechanism involves competitive binding. HPTE competes with endogenous androgens, such as dihydrotestosterone (DHT), for the ligand-binding domain of the AR.[12] By occupying the receptor, HPTE prevents the binding of the natural hormone. This HPTE-AR complex is unable to adopt the active conformation required for nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes.[12][13] This inhibitory action can disrupt male reproductive development and function.

Caption: Competitive antagonism of the Androgen Receptor by HPTE.

Protocol: Androgen Receptor (AR) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a known, labeled androgen for binding to the AR. It is a direct measure of a compound's affinity for the receptor. A common format is the scintillation proximity assay (SPA) or fluorescence polarization (FP) assay.[14][15]

Step-by-Step Methodology (Radioligand SPA example):

-

Reagent Preparation:

-

Assay Plate Setup:

-

Competition Reaction:

-

Add serial dilutions of the test compound (HPTE), a non-labeled positive control (e.g., unlabeled DHT or Bicalutamide), and a vehicle control to the wells.[14]

-

Add the radiolabeled androgen ([3H]-DHT) to all wells at a fixed concentration (typically near its dissociation constant, Kd).[14]

-

Seal the plate and incubate to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the radioactivity in each well using a scintillation counter. In an SPA, only radioligand bound to the receptor on the plate will generate a signal.

-

A decrease in signal in the presence of HPTE indicates successful competition with the radiolabeled androgen for the AR binding site.

-

-

Data Analysis and Controls:

-

Total Binding: Wells with AR, radioligand, and vehicle (represents 100% signal).

-

Non-Specific Binding (NSB): Wells with AR, radioligand, and a saturating concentration of unlabeled positive control (defines 0% specific binding).[15]

-

The data are used to calculate the concentration of HPTE that inhibits 50% of the specific binding of the radioligand (the IC50 value).[16][17] This value is inversely related to the binding affinity.

-

Quantitative Comparison of Endocrine Activities

To contextualize the potency of HPTE, it is essential to compare its activity metrics with those of endogenous hormones. The half-maximal effective concentration (EC50) is used to measure agonist potency, while the half-maximal inhibitory concentration (IC50) is used for antagonist potency.[18][19]

| Compound | Target Receptor | Activity Type | Potency Metric | Reported Value (M) |

| HPTE | Estrogen Receptor α (ERα) | Agonist | EC50 | ~ 1 x 10⁻⁷ |

| HPTE | Estrogen Receptor β (ERβ) | Antagonist | IC50 | ~ 5 x 10⁻⁷ |

| HPTE | Androgen Receptor (AR) | Antagonist | IC50 | ~ 1 x 10⁻⁶ |

| 17β-Estradiol (E2) | Estrogen Receptor α (ERα) | Agonist | EC50 | ~ 1 x 10⁻¹⁰ |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Agonist | EC50 | ~ 1 x 10⁻⁹ |

Note: The values presented are approximate and can vary based on the specific assay system and experimental conditions.

Section 2: Other Investigated Biological Effects

While HPTE's primary activities are centered on estrogen and androgen receptors, research has indicated other potential biological targets. Notably, HPTE has been shown to directly inhibit the catalytic activity of P450scc (cholesterol side-chain cleavage enzyme), a critical enzyme in the steroidogenesis pathway responsible for the initial step in converting cholesterol to steroid hormones.[7] This inhibition leads to decreased progesterone production in ovarian cells, an effect independent of its receptor-mediated actions.[7] This demonstrates that HPTE can disrupt the endocrine system at multiple levels: both at the hormone synthesis stage and at the receptor signaling stage.

Conclusion: A Synthesis for the Research Professional

This compound (HPTE) stands as a classic example of metabolic activation, transforming a relatively weak pesticide into a potent, multi-target endocrine disruptor. Its primary biological activities are defined by a complex interaction profile with steroid hormone receptors:

-

Potent ERα Agonism: Mimics estradiol, leading to estrogenic effects.

-

ERβ and AR Antagonism: Blocks the action of endogenous hormones, leading to anti-estrogenic (in ERβ-dominant tissues) and anti-androgenic effects.

This dual estrogenic/anti-androgenic profile, coupled with its ability to inhibit steroidogenesis, underscores its significance as a reproductive and developmental toxicant.[6][7] For drug development professionals, HPTE serves as a model compound for off-target endocrine effects and highlights the necessity of comprehensive screening using a battery of in vitro assays, such as those described herein.[20][21] Understanding the mechanisms of compounds like HPTE is crucial for developing safer chemicals and for accurately assessing the risks posed by environmental contaminants.

References

-

Judah, R. et al. (2014). Using In Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. National Institutes of Health. Available at: [Link]

-

Dragomir, M. et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation. PubMed Central. Available at: [Link]

-

Laws, S. C. et al. (2003). In Vitro Models in Endocrine Disruptor Screening. ILAR Journal, Oxford Academic. Available at: [Link]

-

Kupfer, D. & Bulger, W. H. (1996). Methoxychlor as a Model for Environmental Estrogens. Taylor & Francis Online. Available at: [Link]

-

Browne, P. et al. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. ACS Publications. Available at: [Link]

-

LifeNet Health. (n.d.). Endocrine Disruption Assay Services. LifeNet Health LifeSciences. Available at: [Link]

-

ATSDR. (2002). Toxicological Profile for Methoxychlor. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Guy, N. C. et al. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. National Institutes of Health. Available at: [Link]

-

Grokipedia. (n.d.). YES and YAS assay. Grokipedia. Available at: [Link]

-

Kupfer, D. & Bulger, W. H. (1996). Methoxychlor as a Model for Environmental Estrogens. SciSpace. Available at: [Link]

-

Guy, N. C. et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Available at: [Link]

-

Harvey, C. N. et al. (2012). Methoxychlor and Its Metabolite HPTE Inhibit cAMP Production and Expression of Estrogen Receptors α and β in the Rat Granulosa Cell In Vitro. National Institutes of Health. Available at: [Link]

-

Aoyama, H. & Chapin, R. E. (2014). Reproductive toxicities of methoxychlor based on estrogenic properties of the compound and its estrogenic metabolite, hydroxyphenyltrichloroethane. PubMed. Available at: [Link]

-

Ecotox Centre. (n.d.). Yeast Estrogen and Androgen Screens. Ecotox Centre. Available at: [Link]

-

Ali, I. et al. (2014). Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. PubMed Central. Available at: [Link]

-

Bistan, M. et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology. Available at: [Link]

-

Lissemore, J. et al. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. National Institutes of Health. Available at: [Link]

-

Akgul, Y. et al. (2008). The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells. PubMed. Available at: [Link]

-

Guy, N. C. et al. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). Ligand competition binding assay for the androgen receptor. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

-

Rathkopf, D. & Scher, H. I. (2013). Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer. National Institutes of Health. Available at: [Link]

-

GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Available at: [Link]

-

CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

-

Klocker, H. et al. (2020). Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. National Institutes of Health. Available at: [Link]

-

Graphstats Technologies. (2021). IC50 and EC50. Graphstats Technologies. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. Methoxychlor and Its Metabolite HPTE Inhibit cAMP Production and Expression of Estrogen Receptors α and β in the Rat Granulosa Cell In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Reproductive toxicities of methoxychlor based on estrogenic properties of the compound and its estrogenic metabolite, hydroxyphenyltrichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 10. ftb.com.hr [ftb.com.hr]

- 11. grokipedia.com [grokipedia.com]

- 12. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. IC50 - Wikipedia [en.wikipedia.org]

- 17. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 18. clyte.tech [clyte.tech]

- 19. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 20. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a chlorinated aromatic alcohol, holds a significant position in the study of environmental estrogens and their metabolic pathways. While not a compound of direct therapeutic application, its relevance stems from its close relationship to the organochlorine pesticide Methoxychlor. This guide provides a comprehensive overview of its synthesis, chemical characterization, and, most importantly, its biological implications, particularly concerning endocrine disruption. Understanding the properties and activities of this molecule is crucial for toxicologists, pharmacologists, and medicinal chemists working on the impact of environmental contaminants on biological systems and in the development of new chemical entities.

Chemical Identity and Properties

This compound is structurally characterized by a p-methoxyphenyl group attached to a 2,2,2-trichloroethanol backbone. This structure is key to its chemical behavior and biological activity.

| Property | Value | Source |

| CAS Number | 14337-31-6 | [1][2] |

| Molecular Formula | C₉H₉Cl₃O₂ | [1][2] |

| Molecular Weight | 255.53 g/mol | [1][2] |

| Appearance | In its pure form, it is expected to be a solid or oil. | |

| Purity | Commercially available with a purity of 95%. | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. A prevalent method involves the reaction of a suitable aromatic precursor with a trichloromethyl source.

Conceptual Synthetic Pathway: Reaction of p-Anisaldehyde with Chloroform

A plausible and direct synthetic route involves the reaction of p-anisaldehyde with chloroform in the presence of a strong base. This reaction follows a nucleophilic addition mechanism where the trichloromethyl anion, generated in situ from chloroform, attacks the electrophilic carbonyl carbon of p-anisaldehyde.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

p-Anisaldehyde

-

Chloroform

-

Potassium hydroxide (or other suitable strong base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Hydrochloric acid (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve p-anisaldehyde in anhydrous diethyl ether.

-

Base Addition: Prepare a solution of potassium hydroxide in a suitable solvent and add it to the dropping funnel.

-

Reactant Addition: Cool the flask containing the p-anisaldehyde solution in an ice bath. Slowly add the chloroform to the stirred solution.

-

Reaction: While maintaining the low temperature, add the basic solution dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Work-up: Quench the reaction by slowly adding dilute hydrochloric acid until the solution is neutral. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization

-

¹H NMR: The proton spectrum is expected to show signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons (two doublets in the range of 6.9-7.4 ppm), the carbinol proton (a singlet around 5.0 ppm), and the hydroxyl proton (a broad singlet).

-

¹³C NMR: The carbon spectrum would display signals for the methoxy carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the carbinol carbon, and the trichloromethyl carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trichloromethyl group.

Biological Significance and Endocrine Disrupting Activity

The primary interest in this compound lies in its role as a potential metabolite of the pesticide Methoxychlor and its consequent endocrine-disrupting properties. Methoxychlor itself is considered a proestrogen, meaning it is metabolized in the body to more active estrogenic compounds.[5]

Metabolism of Methoxychlor

In vivo, Methoxychlor undergoes metabolic activation, primarily in the liver, to form hydroxylated derivatives that are more potent endocrine disruptors.[5] The key active metabolite is 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[5] While this compound is a plausible intermediate in the metabolic pathway of Methoxychlor, its direct biological activity is less studied than that of HPTE.

Caption: The metabolic activation of Methoxychlor and its biological effects.

Estrogenic and Antiandrogenic Effects

The estrogenic activity of Methoxychlor's metabolites is well-documented. HPTE, for instance, has been shown to bind to estrogen receptors and elicit estrogenic responses.[5] Additionally, both Methoxychlor and HPTE have demonstrated antiandrogenic properties.[5] Given the structural similarity, it is highly probable that this compound also possesses endocrine-disrupting capabilities, acting as either an estrogen agonist or an androgen antagonist. However, dedicated in vitro studies are required to quantify its specific activity.

Toxicology

The toxicological profile of this compound is not well-defined in the literature. However, as a chlorinated aromatic compound and a metabolite of a known pesticide, it warrants careful handling and assessment. The toxicity of Methoxychlor is primarily linked to its reproductive and endocrine effects.[6][7] High doses can lead to effects on the reproductive systems of both males and females.[4]

Applications in Research

Due to its potential biological activity, this compound serves as a valuable tool for researchers in several fields:

-

Toxicology and Environmental Science: To study the metabolic pathways and mechanisms of toxicity of organochlorine pesticides.

-

Endocrinology and Pharmacology: As a reference compound in assays designed to screen for endocrine-disrupting chemicals.

-

Medicinal Chemistry: As a scaffold or intermediate for the synthesis of novel compounds with potential hormonal activity.

Conclusion

This compound is a chemically and biologically significant molecule primarily due to its association with the pesticide Methoxychlor. While its synthesis is achievable through standard organic reactions, a full characterization of its spectroscopic properties and, more importantly, its specific toxicological and pharmacological profiles requires further investigation. For researchers in drug development and environmental health, understanding the behavior of such metabolites is crucial for assessing the risks associated with environmental estrogens and for the rational design of safer chemical alternatives.

References

-

PubChem. 2,2,2-Trichloro-1-phenylethanol. National Center for Biotechnology Information. Retrieved from: [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service.

-

U.S. Centers for Disease Control and Prevention. The reported active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl). CDC Stacks. Retrieved from: [Link]

-

Extension Toxicology Network (EXTOXNET). (1996). Methoxychlor. Pesticide Information Profiles. Retrieved from: [Link]

-